molecular formula C12H16O3 B150604 4-(Benzyloxy)-3-methylbutanoic acid CAS No. 132437-90-2

4-(Benzyloxy)-3-methylbutanoic acid

Cat. No.: B150604
CAS No.: 132437-90-2
M. Wt: 208.25 g/mol
InChI Key: UGBWZCMPGYFVDL-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-3-methylbutanoic acid is an organic compound characterized by a benzyloxy group attached to a butanoic acid backbone

Scientific Research Applications

4-(Benzyloxy)-3-methylbutanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-3-methylbutanoic acid typically involves the alkylation of 4-hydroxybenzyl alcohol with 3-methylbutanoic acid. The reaction is carried out under basic conditions, often using a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the alcohol, followed by the addition of the alkyl halide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

    Oxidation: The benzylic position can undergo oxidation to form benzoic acid derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted benzyloxy derivatives.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

    4-(Benzyloxy)benzyl chloride: Shares the benzyloxy group but differs in the presence of a chloride substituent.

    4-(Trifluoromethyl)phenylboronic acid: Contains a similar aromatic structure but with a trifluoromethyl group.

Uniqueness: 4-(Benzyloxy)-3-methylbutanoic acid is unique due to its specific combination of a benzyloxy group and a butanoic acid backbone, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

3-methyl-4-phenylmethoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-10(7-12(13)14)8-15-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGBWZCMPGYFVDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)COCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370752
Record name 4-(Benzyloxy)-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132437-90-2
Record name 4-(Benzyloxy)-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Benzyloxy)-3-methylbutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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